molecular formula C11H9ClN2O2 B8705558 1-(5-chloro-2-hydroxyphenyl)-2-(1H-1-imidazolyl)-1-ethanone CAS No. 80930-52-5

1-(5-chloro-2-hydroxyphenyl)-2-(1H-1-imidazolyl)-1-ethanone

Cat. No. B8705558
Key on ui cas rn: 80930-52-5
M. Wt: 236.65 g/mol
InChI Key: XBGOJDYCSPCOPX-UHFFFAOYSA-N
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Patent
US06737434B2

Procedure details

Imidazole (17.9 g, 0.26 mol) was added to a solution of 2-bromo-1-(5-chloro-2-hydroxyphenyl)-1-ethanone [compound (4-1)] (21.8 g, 87.7 mmol) in N,N-dimethylformamide (50 mL), and the resultant mixture was stirred for 17 hours at room temperature. The reaction mixture was added to ice-water, followed by extraction with ethyl acetate. The organic layer was washed with water, and dried over magnesium sulfate. Subsequently, the solvent was removed under reduced pressure. The residue was purified through silica gel column chromatography, followed by drying under reduced pressure, to thereby yield 1-(5-chloro-2-hydroxyphenyl)-2-(1H-1-imidazolyl)-1-ethanone as colorless crystals (17.1 g, yield: 82.4%).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Br[CH2:7][C:8]([C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=1[OH:17])=[O:9]>CN(C)C=O>[Cl:16][C:14]1[CH:13]=[CH:12][C:11]([OH:17])=[C:10]([C:8](=[O:9])[CH2:7][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:15]=1

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
21.8 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC(=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC(=C1)Cl)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(CN1C=NC=C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 82.4%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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